8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “8-(2,6-Difluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It likely contains a spirocyclic system, which is a feature found in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “8-Benzyl-2,8-diazaspiro[4.5]decane” and “1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride” have been synthesized . These methods could potentially be adapted for the synthesis of the requested compound .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a spirocyclic system .
Scientific Research Applications
Flame Retardants and Environmental Impact
- Novel Brominated Flame Retardants : A comprehensive review on the occurrence of novel brominated flame retardants (NBFRs) in various environments, highlighting the necessity for further research into their occurrence, environmental fate, and toxicity due to increasing applications. This review emphasizes the significant knowledge gaps for many NBFRs not included in monitoring programs, indicating a need for optimized analytical methods and further research on their impact on indoor environments and potential leaching into the ecosystem (Zuiderveen et al., 2020).
Polymer Science and Material Applications
- Polymeric Materials : Discussion on plastic scintillators based on polymethyl methacrylate, focusing on the scintillation properties of these materials when doped with various luminescent dyes. The study explores the potential for replacing conventional solvents in these scintillators and examines their efficiency, stability, and suitability for various applications, including their potential environmental impact (Salimgareeva & Kolesov, 2005).
Ionic Liquids and CO2 Conversion
- Ionic Liquids for CO2 Capture and Conversion : A review focusing on the use of ionic liquids, particularly those with bistriflamide ([NTf2]−) or triflate ([OTf]−) anions, for the liquid–liquid and solid–liquid phase behavior with aliphatic and aromatic solutes. This research highlights the potential applications of these ionic liquids in environmental and separation processes, including the capture and conversion of CO2 into valuable products (Visak et al., 2014).
Environmental Degradation and Pollutants
- Microbial Degradation of Polyfluoroalkyl Chemicals : This review delves into the biodegradability of polyfluoroalkyl chemicals in the environment, focusing on their degradation into perfluoroalkyl acids (PFAAs) through microbial and abiotic processes. The study calls for more research on the direct detection of precursor chemicals and their degradation pathways to better assess their environmental fate and impact (Liu & Avendaño, 2013).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound “8-(2,6-Difluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is the delta opioid receptor (DOR) . DORs are a type of G-protein coupled receptors (GPCRs) and hold potential as a target for neurological and psychiatric disorders .
Mode of Action
This compound acts as a selective agonist for the DOR . It binds to the orthosteric site of the DOR based on docking and molecular dynamic simulation . The compound is selective for the DOR over a panel of 167 other GPCRs . It is slightly biased towards G-protein signaling .
Result of Action
The compound has shown anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that the compound can alleviate pain, which is a promising result for its potential use in pain management.
Properties
IUPAC Name |
8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c23-16-7-4-8-17(24)18(16)19(28)26-13-10-22(11-14-26)20(29)27(21(30)25-22)12-9-15-5-2-1-3-6-15/h1-8H,9-14H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBBNWJAPVEBST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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